3-[2-(2-methoxyethoxy)ethoxy]propanenitrile 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile
Brand Name: Vulcanchem
CAS No.: 35633-45-5
VCID: VC11608654
InChI: InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

3-[2-(2-methoxyethoxy)ethoxy]propanenitrile

CAS No.: 35633-45-5

Cat. No.: VC11608654

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

Purity: 93

* For research use only. Not for human or veterinary use.

3-[2-(2-methoxyethoxy)ethoxy]propanenitrile - 35633-45-5

Specification

CAS No. 35633-45-5
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile
Standard InChI InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3
Standard InChI Key QNWJHIPURXMKLJ-UHFFFAOYSA-N
Canonical SMILES COCCOCCOCCC#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-[2-(2-Methoxyethoxy)ethoxy]propanenitrile (IUPAC name: 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile) is a three-carbon nitrile with a branched ethoxy-ether substituent at the terminal carbon. The molecule consists of:

  • A propanenitrile backbone (CH2-CH2-C≡N).

  • A triethylene glycol monomethyl ether chain (OCH2CH2OCH2CH2OCH3) attached to the third carbon.

The molecular formula is C8H15NO4, with a molecular weight of 207.21 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H15NO4
Molecular Weight207.21 g/mol
Exact Mass207.0971 Da
Topological Polar SA55.9 Ų
LogP (Octanol-Water)0.89 (estimated)

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized through nucleophilic substitution or alkylation reactions, analogous to methods described for structurally similar ethers .

Tosylate Intermediate Route

  • Preparation of Tosylate:

    • React triethylene glycol monomethyl ether with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and potassium hydroxide (KOH) .

    • Yield: ~95% (based on similar reactions) .

  • Nitrile Introduction:

    • Substitute the tosylate group with a nitrile moiety using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide) .

    • Reaction conditions: 60–80°C, 12–24 hours .

Direct Alkylation

  • React propanenitrile with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl3): δ 3.38 (s, 3H, OCH3), 3.53–3.67 (m, 10H, OCH2CH2O), 2.69 (t, 2H, CH2CN) .

    • ¹³C NMR: δ 117.3 (C≡N), 70.5–72.0 (OCH2CH2O), 58.9 (OCH3) .

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 230.1 [M+Na]+ (calculated for C8H15NO4Na) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to its PEG-like chain .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the nitrile group .

Table 2: Estimated Physicochemical Data

PropertyValue
Boiling Point~250–270°C (extrapolated)
Density1.08–1.12 g/cm³
Refractive Index1.452–1.458

Applications in Material Science

Polymer Synthesis

  • Conductive Polymers: Nitrile groups participate in cyclization reactions to form polyaniline-like structures, useful in organic electronics .

  • Hydrophilic Modifier: The PEG-like chain enhances hydrophilicity in coatings and drug delivery systems .

Electronic Materials

  • Dielectric Layers: Ethoxy side chains improve dielectric properties in thin-film transistors .

  • Work Function Modifier: Tuning interfacial properties in organic photovoltaics (estimated work function: −4.8 to −5.0 eV) .

Hazard ClassCategory
Acute Toxicity (Oral)Category 5
Skin SensitizationNot classified

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